N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide

Description

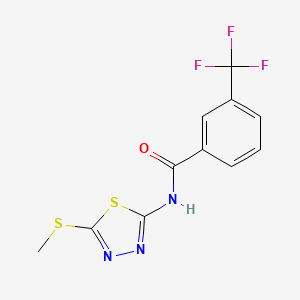

N-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a methylthio (-SMe) group at the 5-position and a 3-(trifluoromethyl)benzamide moiety at the 2-position.

Properties

IUPAC Name |

N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N3OS2/c1-19-10-17-16-9(20-10)15-8(18)6-3-2-4-7(5-6)11(12,13)14/h2-5H,1H3,(H,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCKRQERWCJCSRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide are antibiotic-resistant Gram-positive bacteria. These bacteria are responsible for a variety of infections and are particularly challenging to treat due to their resistance to commonly used antibiotics.

Mode of Action

This compound interacts with its targets by inhibiting their growth and preventing the development of biofilms. Biofilms are communities of bacteria that are protected by a matrix of extracellular polymeric substances, making them more resistant to antibiotics. By preventing biofilm formation, this compound enhances the effectiveness of antibiotic treatment.

Biochemical Pathways

Macromolecular synthesis inhibition studies suggest that it has a broad range of inhibitory effects, indicating that it likely targets multiple pathways that are crucial for bacterial cell function.

Result of Action

The compound’s action results in effective growth inhibition of antibiotic-resistant Gram-positive bacteria. It has also been found to eradicate preformed biofilms effectively, making it more effective than the control antibiotic vancomycin. This suggests that it could be a promising candidate for treating infections caused by antibiotic-resistant bacteria.

Comparison with Similar Compounds

Key Structural Insights:

- Methylthio vs. Larger Thioethers : The methylthio group in the target compound likely offers intermediate lipophilicity compared to ethylthio (5g, ) or benzylthio (5h, ), balancing solubility and membrane permeability .

- Trifluoromethyl vs. Electron-Donating Groups : The -CF₃ group in the target compound may enhance DNA intercalation or kinase binding compared to electron-donating groups (e.g., -OCH₃ in 5k, ), as seen in analogs with improved cytotoxic profiles .

Physicochemical Comparison:

Mechanism of Action and Selectivity

- Anticancer Activity : Thiadiazole-chalcone hybrids () induce apoptosis via DNA damage and caspase activation. The target compound’s -CF₃ group may stabilize DNA adducts or inhibit topoisomerases, similar to 5a and 5f .

- Kinase Inhibition : Benzylthio analogs () target Abl/Src kinases; methylthio in the target compound may reduce steric hindrance, improving kinase binding .

- Antimicrobial Activity : Methylthiopropyl analogs () disrupt bacterial membranes; the target compound’s shorter methylthio chain may limit this effect but enhance intracellular targeting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.